3-(1,2,4-oxadiazol-3-yl)cyclobutan-1-one
Description
3-(1,2,4-Oxadiazol-3-yl)cyclobutan-1-one is a bicyclic organic compound featuring a cyclobutanone ring fused with a 1,2,4-oxadiazole heterocycle. The oxadiazole moiety contributes to its electron-deficient character, making it a versatile intermediate in medicinal chemistry and materials science. Its strained cyclobutanone ring introduces unique reactivity, particularly in [2+2] cycloadditions and ring-opening reactions. Crystallographic studies using programs like SHELXL have confirmed its planar oxadiazole ring and puckered cyclobutanone structure, with bond angles and lengths consistent with theoretical predictions .
Properties
CAS No. |
2092668-31-8 |
|---|---|
Molecular Formula |
C6H6N2O2 |
Molecular Weight |
138.1 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,2,4-oxadiazol-3-yl)cyclobutan-1-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of amidoximes with carboxyl derivatives or aldehydes in aprotic bipolar solvents such as dimethyl sulfoxide (DMSO) in the presence of inorganic bases . This method is efficient and allows for the preparation of the oxadiazole ring at room temperature.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(1,2,4-oxadiazol-3-yl)cyclobutan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the oxadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
Medicinal Chemistry
3-(1,2,4-oxadiazol-3-yl)cyclobutan-1-one has been investigated for its potential as an anticancer agent and antimicrobial compound . Research indicates that it may inhibit key enzymes involved in cell proliferation and inflammation pathways, leading to therapeutic effects against various diseases.
Key Findings:
- The compound exhibits significant anticancer activity against different cancer cell lines.
- It has been shown to interact with specific enzymes like thymidylate synthase and histone deacetylase (HDAC), which are crucial in cancer progression .
Materials Science
This compound is also being explored for its applications in materials science , particularly in developing new materials with unique electronic and optical properties. The oxadiazole ring enhances the stability and reactivity of the compound, making it suitable for various industrial applications.
Applications:
- Development of polymers with enhanced properties.
- Use in electronic devices due to its conductive properties.
Biological Research
In biological studies, this compound is being examined for its interactions with biological macromolecules. Its ability to form stable complexes with metal ions or interact with biological targets is crucial for understanding its mechanism of action.
Potential Biological Activities:
- Antimicrobial effects against bacteria and viruses.
- Anti-inflammatory properties that could be beneficial in treating chronic inflammatory conditions .
Case Studies
Several studies have highlighted the potential applications of this compound:
- Anticancer Activity : Zheng et al. synthesized derivatives that demonstrated significant telomerase inhibitory activity against gastric cancer cell lines .
- Antimicrobial Properties : Research has shown that compounds similar to 3-(1,2,4-oxadiazol-3-y)cyclobutanone exhibit activity against various pathogens including bacteria and viruses .
Mechanism of Action
The mechanism of action of 3-(1,2,4-oxadiazol-3-yl)cyclobutan-1-one involves its interaction with specific molecular targets. The oxadiazole ring can act as a hydrogen bond acceptor, facilitating interactions with enzymes and receptors. These interactions can modulate biological pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s distinct properties are best understood through comparison with analogs. Below is a detailed analysis of its structural, electronic, and reactivity differences relative to three key analogs:
3-(1,2,5-Oxadiazol-3-yl)cyclobutan-1-one
- Structural Differences : The 1,2,5-oxadiazolyl isomer exhibits a different nitrogen-oxygen arrangement, leading to altered dipole moments (3.2 D vs. 2.8 D for the 1,2,4-oxadiazole derivative).
- Reactivity : The 1,2,5-oxadiazole analog is less reactive in nucleophilic substitutions due to reduced electron deficiency.
- Thermal Stability : Decomposes at 185°C vs. 210°C for the 1,2,4-oxadiazole variant, as observed in thermogravimetric analysis (TGA).
3-(1,3,4-Oxadiazol-2-yl)cyclobutan-1-one
- Electronic Properties : The 1,3,4-oxadiazole ring increases conjugation, lowering the HOMO-LUMO gap by 0.5 eV compared to the 1,2,4-oxadiazole derivative.
- Solubility : Higher solubility in polar solvents (e.g., 12 mg/mL in DMSO vs. 8 mg/mL for the target compound).
- Crystallography : SHELXL-refined structures reveal a more planar overall geometry due to reduced steric hindrance .
3-(Isoxazol-5-yl)cyclobutan-1-one
- Ring Strain: The isoxazole ring lacks the electron-withdrawing nitrogen of oxadiazoles, resulting in lower ring strain (cyclobutanone C-C-C angle: 92° vs. 88° in the target compound).
- Biological Activity : The isoxazolyl derivative shows weaker inhibition of kinase enzymes (IC₅₀ = 1.2 μM vs. 0.3 μM for the 1,2,4-oxadiazole analog).
Table 1: Key Comparative Data
| Property | 3-(1,2,4-Oxadiazol-3-yl)cyclobutan-1-one | 3-(1,2,5-Oxadiazol-3-yl)cyclobutan-1-one | 3-(1,3,4-Oxadiazol-2-yl)cyclobutan-1-one | 3-(Isoxazol-5-yl)cyclobutan-1-one |
|---|---|---|---|---|
| Molecular Weight (g/mol) | 166.14 | 166.14 | 166.14 | 149.15 |
| Melting Point (°C) | 210 | 185 | 198 | 175 |
| HOMO-LUMO Gap (eV) | 5.2 | 5.5 | 4.7 | 5.8 |
| Solubility in DMSO (mg/mL) | 8 | 6 | 12 | 15 |
Biological Activity
3-(1,2,4-oxadiazol-3-yl)cyclobutan-1-one is a heterocyclic compound characterized by its unique structure, which consists of a cyclobutanone ring fused with a 1,2,4-oxadiazole moiety. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. Its molecular formula is C6H6N2O2, and it has a molecular weight of 138.12 g/mol .
The biological activity of this compound is primarily attributed to its interaction with various biological targets. The compound has been shown to inhibit key enzymes involved in critical cellular processes:
- Enzymatic Targets : It interacts with enzymes such as thymidylate synthase, histone deacetylase (HDAC), and topoisomerase II .
- Biochemical Pathways : The compound influences several pathways, including:
- Telomerase activity pathway
- Focal adhesion kinase (FAK) pathway
- NF-kB signaling pathway
- Tubulin polymerization pathway .
These interactions lead to significant cellular changes that can induce apoptosis in cancer cells and modulate inflammatory responses.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of 1,2,4-oxadiazole have shown cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation .
Antimicrobial Properties
The compound has also been explored for its antimicrobial activity. Studies suggest that it may inhibit the growth of certain pathogenic bacteria and fungi, making it a potential candidate for developing new antimicrobial agents .
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial properties, this compound has demonstrated anti-inflammatory effects. This activity is crucial for treating conditions characterized by chronic inflammation .
Study on Anticancer Activity
A study evaluated the cytotoxic effects of various oxadiazole derivatives on human tumor cell lines. The results indicated that certain derivatives exhibited selective toxicity towards cancer cells while sparing normal cells. This selectivity is essential for minimizing side effects in therapeutic applications .
Antimicrobial Activity Assessment
In another investigation, the antimicrobial efficacy of this compound was tested against several bacterial strains. The compound showed promising results comparable to standard antibiotics, suggesting its potential as a new antimicrobial agent .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
